molecular formula C8H9N5O2S2 B2610996 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 309289-15-4

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No. B2610996
CAS RN: 309289-15-4
M. Wt: 271.31
InChI Key: VFAIDCJUMDIINS-UHFFFAOYSA-N
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Description

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The exact positions of these atoms can vary, resulting in different structural isomers .


Chemical Reactions Analysis

In a study, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated . The study proposed an “electron transfer + chemical reaction (EC) mechanism” and conducted electrosynthesis of new 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Heterocyclic Compounds in Pharmacological Activities

Heterocyclic compounds, especially those containing thiadiazole rings, have garnered attention due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute significantly to these activities, which include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules by combining different molecular frameworks in one compound has been a strategy to achieve compounds with interesting biological profiles, indicating the potential of such heterocyclic compounds in drug development (Mishra, Singh, Tripathi, & Giri, 2015).

Isoxazoline Ectoparasiticides

The isoxazolines, a novel class of ectoparasiticides, have shown potent inhibitory activity on glutamate- and gamma-aminobutyric acid-gated chloride channels, which are located in the nervous system of invertebrates. The efficacy and safety of isoxazolines against a variety of ectoparasites, including fleas, ticks, and mites, have been extensively evaluated. This highlights the importance of such chemical structures in veterinary medicine and suggests potential areas of application for related compounds (Zhou, Hohman, & Hsu, 2021).

Ketamine and Its Derivatives in Mood Disorders

While not directly mentioning the specified compound, research on ketamine, a well-known NMDA receptor antagonist, and its derivatives has shown significant potential in treating mood disorders. The unique therapeutic properties of ketamine, including rapid antidepressant effects, have spurred interest in exploring similar compounds for their potential in pharmacological applications. This suggests that compounds with similar mechanisms of action, possibly including derivatives of thiadiazole and isoxazole, could be of interest in developing new treatments for depression and other mood disorders (Lapidus, Soleimani, & Murrough, 2013).

Mechanism of Action

Target of Action

The primary targets of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide are currently unknown. This compound is a derivative of 1,3,4-thiadiazole, which is known to display a broad spectrum of biological activities . .

Mode of Action

The mode of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide As a derivative of 1,3,4-thiadiazole, it may interact with its targets via electrochemical processes

Biochemical Pathways

The biochemical pathways affected by 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide Given its structural similarity to 1,3,4-thiadiazole, it may influence a variety of pathways associated with antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions

Result of Action

The molecular and cellular effects of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide As a derivative of 1,3,4-thiadiazole, it may have a broad spectrum of biological activities . .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S2/c1-4-2-5(13-15-4)10-6(14)3-16-8-12-11-7(9)17-8/h2H,3H2,1H3,(H2,9,11)(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAIDCJUMDIINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

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